Cas no 606092-72-2 (5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine)

5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine structure
606092-72-2 structure
Product Name:5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine
CAS No:606092-72-2
MF:C18H14N4S
MW:318.395561695099
CID:2834862
PubChem ID:10236668
Update Time:2025-04-21

5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • CHEMBL179341
    • 606092-72-2
    • DTXSID10437060
    • N-(5-METHYL-1,3-THIAZOL-2-YL)-2-PHENYLQUINAZOLIN-4-AMINE
    • BDBM50475255
    • 5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine
    • SCHEMBL720043
    • Inchi: 1S/C18H14N4S/c1-12-11-19-18(23-12)22-17-14-9-5-6-10-15(14)20-16(21-17)13-7-3-2-4-8-13/h2-11H,1H3,(H,19,20,21,22)
    • InChI Key: RVXAVLKJEPIRIR-UHFFFAOYSA-N
    • SMILES: S1C(C)=CN=C1NC1C2C=CC=CC=2N=C(C2C=CC=CC=2)N=1

Computed Properties

  • Exact Mass: 318.09391764Da
  • Monoisotopic Mass: 318.09391764Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 78.9Ų
Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent